molecular formula C25H32N2O6 B11596440 methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11596440
M. Wt: 456.5 g/mol
InChI Key: SHDBUEASFZJNBD-MTJSOVHGSA-N
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Description

Methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between an aldehyde and the pyrrole derivative.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the tetrahydrofuran-2-ylmethyl group is attached to the amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the tetrahydrofuran moiety.

    Reduction: Reduction reactions can target the ketone and ester groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene and tetrahydrofuran-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products vary depending on the nucleophile used, often resulting in substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for constructing diverse chemical structures.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to determine its efficacy and safety in medical applications.

Industry

In the materials science industry, the compound can be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with biological targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking or blocking natural ligands. The exact pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • This compound

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and the specific arrangement of its molecular structure. Compared to similar compounds, it may offer distinct reactivity and biological activity profiles, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethoxy]phenyl]methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C25H32N2O6/c1-16(2)14-27-17(3)23(25(30)31-4)21(24(27)29)12-18-7-9-19(10-8-18)33-15-22(28)26-13-20-6-5-11-32-20/h7-10,12,16,20H,5-6,11,13-15H2,1-4H3,(H,26,28)/b21-12-

InChI Key

SHDBUEASFZJNBD-MTJSOVHGSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)NCC3CCCO3)/C(=O)N1CC(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NCC3CCCO3)C(=O)N1CC(C)C)C(=O)OC

Origin of Product

United States

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